![molecular formula C18H28BNO3 B2974856 2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide CAS No. 2246741-86-4](/img/structure/B2974856.png)
2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance with a complex structure. It contains a tetramethyl-1,3,2-dioxaborolan-2-yl group . It is used as a reagent in organic synthesis to synthesize pinacol boronic esters .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another important step is the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a tetramethyl-1,3,2-dioxaborolan-2-yl group . The structure has been solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis
This compound shows the ability to absorb CO2 when dissolved in aqueous solution . It is also used as an electrolyte additive to induce PF6- decomposition to form a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress lithium dendrite growth .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C . The compound also has a refractive index of n20/D 1.396 (lit.) .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) described an orally active neurokinin-1 receptor antagonist with potential applications in emesis and depression treatment. This compound, with a similar structure, demonstrates the therapeutic potential in neurological and psychological conditions (Harrison et al., 2001).
Antimicrobial Activity : Ghorab et al. (2017) synthesized a series of compounds with structures related to the one . These compounds displayed significant antimicrobial activity against various bacteria and fungi, highlighting the potential use of such compounds in combating microbial infections (Ghorab et al., 2017).
Insecticidal Properties : Tohnishi et al. (2005) discussed a novel insecticide, Flubendiamide, which has an effective action against lepidopterous pests. The unique chemical structure of this compound, which shares similarities with the compound , offers new avenues for pest control in agricultural sectors (Tohnishi et al., 2005).
Cell Growth Assays in Culture : Cory et al. (1991) explored the use of a new tetrazolium compound in cell growth assays, demonstrating the relevance of such compounds in biological and medical research, particularly in the assessment of cell proliferation and cytotoxicity (Cory et al., 1991).
Cytomegalovirus DNA Maturation Inhibitor : Buerger et al. (2001) identified a compound that inhibits cytomegalovirus replication by interfering with viral DNA maturation. This research highlights the potential of similar compounds in antiviral therapy, especially for diseases caused by cytomegaloviruses (Buerger et al., 2001).
Cancer Research : In the context of cancer, Gomez-Monterrey et al. (2011) investigated the cytotoxicity and topoisomerase II inhibitory activity of certain acyl derivatives. These findings are crucial in understanding how structurally similar compounds can be used in cancer treatment, particularly in targeting specific cellular processes like DNA replication and repair (Gomez-Monterrey et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds are often used in organic synthesis reactions .
Mode of Action
Compounds with similar structures are known to be involved in organic synthesis reactions, such as the reaction of aniline and ketone compounds to produce arylamine .
Biochemical Pathways
The compound is likely involved in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds . The downstream effects of these reactions would depend on the specific context in which the compound is used.
Pharmacokinetics
It’s worth noting that the compound’s solubility in organic solvents such as ethanol and dimethylformamide could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific reactions it is involved in. In the context of organic synthesis, the compound could facilitate the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds .
Action Environment
Environmental factors such as temperature, light, and air can influence the action, efficacy, and stability of the compound. For instance, the compound is stable in air and should be stored in a cool, dry place away from light .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-12-9-10-13(11-14(12)20-15(21)16(2,3)4)19-22-17(5,6)18(7,8)23-19/h9-11H,1-8H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIZWYOCMIYHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2974773.png)
![5-methyl-2,4-dioxo-N-(1-phenylethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2974774.png)

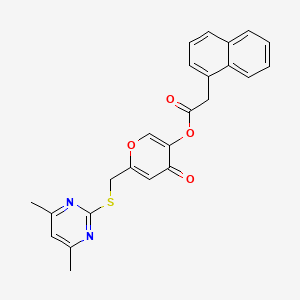

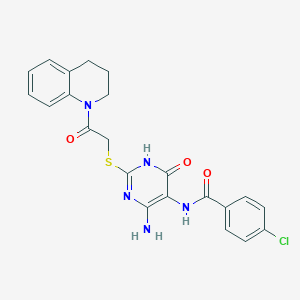
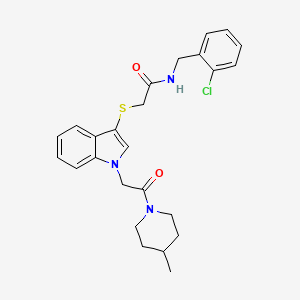
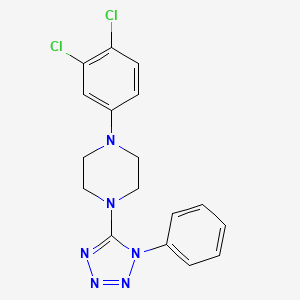
![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2974785.png)

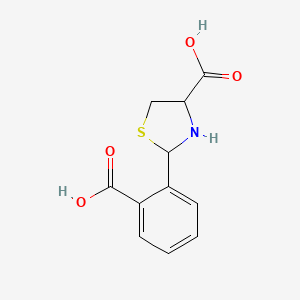

![7-(2-fluorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2974791.png)

